molecular formula C10H13ClF3N3 B13532170 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride

Cat. No.: B13532170
M. Wt: 267.68 g/mol
InChI Key: KVDGFJRYXLJYIO-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a pyrimidine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperidine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)-4-methylpyrimidinehydrochloride
  • 2-(Piperidin-4-yl)-4-chloropyrimidinehydrochloride
  • 2-(Piperidin-4-yl)-4-fluoropyrimidinehydrochloride

Uniqueness

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are often desirable.

Properties

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.68 g/mol

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine;hydrochloride

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7;/h3,6-7,14H,1-2,4-5H2;1H

InChI Key

KVDGFJRYXLJYIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C(F)(F)F.Cl

Origin of Product

United States

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